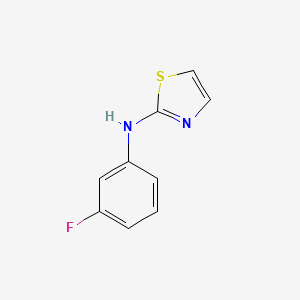

2-(3-Fluorophenylamino)thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-fluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S/c10-7-2-1-3-8(6-7)12-9-11-4-5-13-9/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREUJAJRFQOGEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901299039 | |

| Record name | N-(3-Fluorophenyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496052-56-3 | |

| Record name | N-(3-Fluorophenyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496052-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Fluorophenyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Putative Mechanism of Action of 2-(3-Fluorophenylamino)thiazole

Disclaimer: To date, specific research elucidating the definitive mechanism of action for 2-(3-Fluorophenylamino)thiazole is not available in the public domain. This guide, therefore, presents a hypothesized mechanism based on the well-documented biological activities of structurally related 2-phenylaminothiazole derivatives. The information herein is intended for researchers, scientists, and drug development professionals as a framework for potential investigation.

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial effects. Prominent examples include the FDA-approved anticancer drug Dasatinib, a potent kinase inhibitor. The introduction of a substituted phenyl ring at the 2-amino position, as in this compound, is a common strategy to modulate potency and selectivity. Based on extensive literature on analogous compounds, it is hypothesized that this compound primarily exerts its biological effects through the inhibition of key cellular kinases involved in cancer cell proliferation and survival, leading to the induction of apoptosis.

Hypothesized Anticancer Mechanism of Action

The proposed primary mechanism of action for this compound is the inhibition of protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

2.1 Primary Target Class: Protein Kinases

Numerous 2-aminothiazole derivatives have been identified as potent inhibitors of various protein kinases. The 2-aminothiazole core often serves as a scaffold that can form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. The fluorophenyl moiety of the title compound likely occupies a hydrophobic pocket within the kinase domain, with the fluorine atom potentially forming specific interactions that enhance binding affinity and selectivity.

Potential kinase targets for this compound, inferred from related compounds, include:

-

Src Family Kinases (SFKs): These non-receptor tyrosine kinases are frequently overexpressed and hyperactivated in various cancers, playing a crucial role in tumor progression and metastasis.

-

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their inhibition leads to mitotic arrest and apoptosis.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.

-

Phosphoinositide 3-kinase (PI3K)/mTOR pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival.

2.2 Downstream Cellular Effects: Induction of Apoptosis

The inhibition of these critical kinases by this compound is proposed to trigger the intrinsic pathway of apoptosis. This is a highly regulated process of programmed cell death essential for tissue homeostasis and for eliminating damaged or cancerous cells.

The key events in this proposed signaling cascade are:

-

Kinase Inhibition: The compound binds to the ATP-binding site of a target kinase (e.g., a Src family kinase), preventing the phosphorylation of its downstream substrates.

-

Signaling Cascade Disruption: This inhibition disrupts pro-survival signaling pathways (e.g., PI3K/Akt).

-

Modulation of Bcl-2 Family Proteins: The disruption of pro-survival signals leads to a shift in the balance of the Bcl-2 family of proteins. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic Bcl-2 proteins leads to the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which in turn activates caspase-9. Caspase-9 then activates effector caspases, such as caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell death.

Furthermore, inhibition of kinases like Aurora kinases can lead to cell cycle arrest, typically at the G2/M phase, which can also independently trigger apoptosis.

Quantitative Data from Structurally Related Compounds

The following table summarizes the in vitro activities of various 2-aminothiazole derivatives against cancer cell lines and kinases. This data provides a reference for the potential potency of this compound.

| Compound/Derivative Class | Target Cell Line/Kinase | Activity Metric | Value | Reference |

| Dasatinib (2-aminothiazole core) | Pan-Src inhibitor | IC50 | <1 nM | [1] |

| SNS-032 (2-aminothiazole derivative) | CDK2/cycE | IC50 | 48 nM | [2] |

| 2-aminobenzothiazole derivative 19 | VEGFR-2 | IC50 | 0.5 µM | [3] |

| 2-aminobenzothiazole derivative 54 | PI3Kα | IC50 | 1.03 nM | [3] |

| Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate (4b ) | Leukemia HL-60 | IC50 | 1.3 µM | [4] |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c ) | MCF-7 | IC50 | 2.57 µM | [5] |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c ) | HepG2 | IC50 | 7.26 µM | [5] |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c ) | VEGFR-2 | IC50 | 0.15 µM | [5] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of anticancer compounds, which would be applicable to the study of this compound.

4.1 In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.

-

Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

-

Protocol:

-

Recombinant human kinase is incubated with a specific peptide substrate and ATP (spiked with ³²P-ATP for radiometric assays) in a kinase reaction buffer.

-

The test compound is added in a range of concentrations (e.g., from 1 nM to 100 µM).

-

The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper).

-

The amount of incorporated phosphate is quantified using a scintillation counter or a fluorescence reader.

-

The IC50 value is calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

4.2 Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

-

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

The plates are incubated for 3-4 hours to allow for the formation of formazan crystals.

-

The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

-

4.3 Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with the test compound.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

-

Protocol:

-

Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and PI are added to the cell suspension.

-

The cells are incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed by flow cytometry.

-

The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

4.4 Western Blot Analysis for Apoptosis-Related Proteins

-

Objective: To detect changes in the expression levels of key proteins involved in the apoptotic pathway.

-

Protocol:

-

Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like β-actin).

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Mandatory Visualizations

Caption: Proposed signaling pathway for apoptosis induction.

Caption: General workflow for an in vitro cytotoxicity assay.

Conclusion and Future Directions

While the precise molecular targets of this compound remain to be elucidated, the extensive body of research on analogous compounds provides a strong foundation for a hypothesized mechanism of action centered on kinase inhibition and subsequent induction of apoptosis. Future research should focus on identifying the specific kinase(s) inhibited by this compound through comprehensive kinase profiling. Further validation in cellular and in vivo models will be crucial to confirm this proposed mechanism and to evaluate the therapeutic potential of this compound as an anticancer agent. The experimental protocols and conceptual framework provided in this guide offer a clear path for these future investigations. provided in this guide offer a clear path for these future investigations.

References

- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

Biological activity of 2-(3-Fluorophenylamino)thiazole derivatives

An In-depth Technical Guide on the Biological Activity of 2-(3-Fluorophenylamino)thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs, including Vitamin B1 (Thiamine).[1][2] Its unique electronic properties and ability to form key interactions with biological targets have made it a "privileged structure" in drug design.[2] Within this class, 2-aminothiazole derivatives have garnered significant attention, demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibition properties.[3][4]

The incorporation of a phenylamino group at the 2-position of the thiazole ring often enhances biological potency. Furthermore, the strategic placement of a fluorine atom, such as in the this compound core, is a common tactic in modern drug discovery. Fluorine's high electronegativity and small size can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, serving as a resource for researchers in the field.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most common and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[5] This reaction typically involves the condensation of an α-haloketone with a thiourea derivative.[5][6] For the target scaffold, this would involve reacting an appropriately substituted α-haloketone with N-(3-fluorophenyl)thiourea. The reaction proceeds via a cyclocondensation mechanism to yield the desired this compound derivative.

Caption: General workflow for Hantzsch thiazole synthesis.

Biological Activities and Quantitative Data

Derivatives of the 2-aminothiazole scaffold exhibit a wide array of biological activities. The introduction of fluorinated phenylamino moieties can fine-tune this activity, leading to potent and selective agents.

Anticancer and Kinase Inhibitory Activity

A primary therapeutic application of thiazole derivatives is in oncology.[3][6][7] Many of these compounds exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell cycle progression, proliferation, and survival.[4] Misregulation of kinases is a hallmark of many cancers.[4] Thiazole-based compounds have been successfully developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Src family kinases, and VEGFR-2.[7][8][9]

While specific data for this compound derivatives are not extensively consolidated, the broader class of N-phenyl-2-aminothiazoles, particularly those with halogen substitutions, shows significant promise. The tables below summarize representative data for related fluorinated and non-fluorinated analogues to illustrate the potential of this chemical class.

Table 1: Representative Anticancer Activity of Phenylamino-Thiazole Derivatives

| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Fused Thiopyrano[2,3-d]thiazole (Comp. 3f) | Leukemia (CCRF-CEM) | GI₅₀ | 0.37 | [10] |

| Fused Thiopyrano[2,3-d]thiazole (Comp. 3f) | Breast Cancer (MCF7) | GI₅₀ | 0.61 | [10] |

| 2-Hydrazinyl-thiazole-4-one (Comp. 4c) | Breast Cancer (MCF-7) | IC₅₀ | 2.57 | [7] |

| 2-Hydrazinyl-thiazole-4-one (Comp. 4c) | Liver Cancer (HepG2) | IC₅₀ | 7.26 | [7] |

| Ethyl β-aryl-β-[thiazol-2-ylamino]acrylate (Comp. 4b) | Leukemia (HL-60) | IC₅₀ | 1.3 |[11] |

Table 2: Representative Kinase Inhibitory Activity of Thiazole Derivatives

| Compound Class/Derivative | Target Kinase | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| 2-Hydrazinyl-thiazole-4-one (Comp. 4c) | VEGFR-2 | IC₅₀ | 0.15 | [7] |

| 1,3-thiazole-5-carboxylic acid deriv. (Comp. 33) | CK2 | IC₅₀ | 0.4 | [4] |

| 2-Anilino-4-(thiazol-5-yl)pyrimidine (Comp. 12a) | CDK9/CycT1 | Kᵢ | 0.001 | [9] |

| 2-Anilino-4-(thiazol-5-yl)pyrimidine (Comp. 12a) | CDK2/CycA | Kᵢ | 0.002 |[9] |

The data indicates that thiazole derivatives can achieve potent, sub-micromolar inhibition of both cancer cell growth and specific kinase targets.[7][9][10][11] The mechanism of action for anticancer activity is often traced to the induction of apoptosis and cell cycle arrest, for instance at the G2/M phase.[11]

Caption: Inhibition of CDK9-mediated transcription by thiazole derivatives.

Antimicrobial and Antifungal Activity

Thiazole derivatives are also recognized for their potent antimicrobial and antifungal properties.[1][12][13] They can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] The amphiphilic nature of some derivatives allows them to penetrate bacterial cell membranes, leading to cytoplasmic leakage and cell death.[1]

Table 3: Representative Antimicrobial Activity of Thiazole Derivatives

| Compound Class/Derivative | Organism | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| Dithiazole derivative (Comp. 19b) | S. aureus | MIC | 7.8 | [14] |

| Dithiazole derivative (Comp. 19b) | B. subtilis | MIC | 15.6 | [14] |

| Dithiazole derivative (Comp. 19e) | C. albicans | MIC | 15.6 | [14] |

| 2,5-dichloro thienyl-substituted thiazole | A. fumigatus | MIC | 6.25 - 12.5 |[1] |

Key Experimental Protocols

The biological evaluation of this compound derivatives relies on a set of standardized in vitro assays to quantify their activity and elucidate their mechanism of action.

In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized thiazole derivatives are dissolved (typically in DMSO) and diluted to a range of concentrations. The cells are then treated with these compounds and incubated for a set period (e.g., 48-72 hours).[11]

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Formazan Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting a dose-response curve.[7]

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

These assays directly measure a compound's ability to inhibit the activity of a specific purified kinase enzyme. Luminescence-based assays are common and measure the amount of ATP remaining after a kinase reaction.

Methodology:

-

Reaction Setup: A purified kinase enzyme, its specific substrate peptide, and ATP are combined in a buffer solution in a 96-well plate.

-

Inhibitor Addition: The test compound (thiazole derivative) is added at various concentrations. Control wells (no inhibitor) are included.

-

Kinase Reaction: The plate is incubated at room temperature to allow the kinase to phosphorylate its substrate by consuming ATP.

-

Detection: A kinase detection reagent is added. This reagent contains luciferase, which produces light in the presence of ATP. The amount of light (luminescence) is inversely proportional to the kinase activity (more kinase activity = less ATP remaining = less light).

-

Signal Measurement: The luminescent signal is measured using a luminometer.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC₅₀ value is determined from the resulting dose-response curve.

Antimicrobial Susceptibility (Broth Microdilution Assay)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Methodology:

-

Compound Preparation: The thiazole derivative is serially diluted in a 96-well plate containing a suitable microbial growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (bacteria or fungi).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Growth Assessment: After incubation, the wells are visually inspected for turbidity (a sign of microbial growth).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[1]

Conclusion

The this compound scaffold represents a highly promising core for the development of novel therapeutic agents. The existing literature on related thiazole derivatives strongly supports their potential as potent anticancer agents, frequently acting through the inhibition of key protein kinases.[4][7][8] Furthermore, their demonstrated antimicrobial and antifungal activities present additional avenues for drug discovery.[1][12] The strategic inclusion of the 3-fluoro substituent is expected to confer advantageous physicochemical and pharmacological properties. Future research should focus on synthesizing a broader library of these specific derivatives and performing extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity against various cancer cell lines, kinases, and microbial pathogens. The experimental protocols outlined in this guide provide a robust framework for such evaluations.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. jpionline.org [jpionline.org]

- 7. mdpi.com [mdpi.com]

- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

In Silico Modeling of 2-(3-Fluorophenylamino)thiazole Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 2-(3-Fluorophenylamino)thiazole and its analogs, a class of compounds with significant therapeutic potential. While specific data for this compound is limited in publicly available literature, this document aggregates findings from closely related (fluorophenyl)aminothiazole and 2-aminothiazole derivatives to present a representative model of their interactions with key biological targets. This guide covers methodologies for molecular docking and molecular dynamics simulations, presents quantitative interaction data from analogous compounds, and visualizes relevant signaling pathways and experimental workflows. The information herein is intended to serve as a foundational resource for researchers engaged in the computational assessment and development of novel thiazole-based therapeutic agents.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a fluorophenylamino group, as in this compound, can significantly modulate the compound's physicochemical properties and its binding affinity for various biological targets. In silico modeling plays a crucial role in elucidating the molecular interactions of these compounds, guiding lead optimization, and predicting their pharmacological profiles.[3]

This guide focuses on the computational methodologies used to study the interactions of this compound and its analogs with prominent drug targets such as protein kinases (e.g., EGFR, BRAF), tubulin, and monoamine oxidases (MAO). By examining the in silico data from analogous compounds, we can infer the likely binding modes and inhibitory potential of this compound.

In Silico Data for 2-Aminothiazole Analogs

Due to the limited availability of specific in silico data for this compound, this section summarizes quantitative findings from studies on closely related fluorinated and non-fluorinated 2-aminothiazole derivatives. This data provides valuable insights into the potential binding affinities and inhibitory concentrations of this class of compounds against various biological targets.

Table 1: Molecular Docking and In Vitro Activity Data for 2-Aminothiazole Analogs Against Kinase Targets

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | In Vitro Activity (IC₅₀/Kᵢ) | Reference |

| Pyrazole Derivatives | BRAF V600E | - | Cys532, Gly534, Ser535 | - | [4] |

| Pyrazole Derivatives | EGFR | - | - | - | [4] |

| Thiazole-2-acetamide Derivatives | Tubulin | - | - | 2.69 - 59.37 µM | [5] |

| 2,4-disubstituted thiazole | Tubulin | - | - | IC₅₀: 2.00 ± 0.12 µM | [6] |

| Thiazole Derivatives | Aurora-A kinase | - | - | IC₅₀: 0.11 ± 0.03 µM | [7] |

Table 2: Molecular Docking and In Vitro Activity Data for 2-Aminothiazole Analogs Against Other Enzyme Targets

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | In Vitro Activity (IC₅₀/Kᵢ) | Reference |

| 2-imino-1,3-thiazolines | α-glucosidase | -11.1 | - | 1.47 ± 0.05 µM | [8] |

| Thiazole Derivatives | MAO-A | - | - | 0.123 ± 0.005 µM | [9][10] |

| Thiazole Derivatives | MAO-B | - | - | 0.025 ± 0.001 µM | [9][10] |

| 2-amino-4-(aryl)thiazole | Carbonic Anhydrase I | -6.75 | - | Kᵢ: 0.008 ± 0.001 μM | [11] |

| 2-amino-4-(aryl)thiazole | Carbonic Anhydrase II | -7.61 | - | Kᵢ: 0.124 ± 0.017 μM | [11] |

| 2-amino-4-(aryl)thiazole | Acetylcholinesterase | -7.86 | - | Kᵢ: 0.129 ± 0.030 μM | [11] |

| 2-amino-4-(aryl)thiazole | Butyrylcholinesterase | -7.96 | - | Kᵢ: 0.083 ± 0.041 μM | [11] |

Experimental Protocols for In Silico Modeling

This section outlines generalized protocols for molecular docking and molecular dynamics simulations, which are central to the in silico evaluation of small molecules like this compound.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.[12]

Objective: To predict the binding mode and estimate the binding energy of this compound with a target protein.

Methodology:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogens and assign atomic charges (e.g., Kollman charges).

-

The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).[13]

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define the rotatable bonds.

-

Save the prepared ligand in a compatible format (e.g., PDBQT).[13]

-

-

Grid Generation:

-

Define the binding site on the protein, typically a cavity where a natural ligand binds.

-

Generate a grid box that encompasses the defined binding site. The grid parameter file specifies the dimensions and location of this box.[13]

-

-

Docking Simulation:

-

Utilize a docking program (e.g., AutoDock, Glide, GOLD).

-

Set the docking parameters, including the search algorithm (e.g., Lamarckian Genetic Algorithm) and the number of docking runs.[14]

-

Execute the docking simulation, where the program systematically explores different conformations and orientations of the ligand within the grid box.

-

-

Analysis of Results:

-

Analyze the docking results to identify the most favorable binding poses based on the lowest binding energy and cluster analysis.

-

Visualize the protein-ligand complex to examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

-

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.[15]

Objective: To assess the stability of the this compound-protein complex and characterize its dynamic interactions.

Methodology:

-

System Preparation:

-

Start with the best-docked pose of the protein-ligand complex from the molecular docking study.

-

Generate the topology files for both the protein and the ligand using a suitable force field (e.g., CHARMM36, AMBER).[15]

-

Place the complex in a simulation box of appropriate shape and size (e.g., cubic, dodecahedron).

-

Solvate the system by adding water molecules (e.g., TIP3P water model).

-

-

Ionization:

-

Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and mimic physiological salt concentrations.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove steric clashes and unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant number of particles, volume, and temperature) conditions.

-

Perform a subsequent equilibration step under NPT (constant number of particles, pressure, and temperature) conditions to ensure the system reaches the correct density. Position restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

-

-

Production MD Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints.

-

Save the trajectory data (atomic coordinates, velocities, and energies) at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate various parameters, including:

-

Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Hydrogen bond analysis to monitor the persistence of key interactions.

-

Binding free energy calculations (e.g., MM/PBSA, MM/GBSA) to estimate the binding affinity more accurately.

-

-

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical in silico drug discovery workflow and a key signaling pathway potentially modulated by 2-aminothiazole derivatives.

In Silico Drug Discovery Workflow

Simplified EGFR Signaling Pathway

Epidermal Growth Factor Receptor (EGFR) is a key target for many anticancer drugs, and 2-aminothiazole derivatives have been investigated as EGFR inhibitors.

Conclusion

In silico modeling is an indispensable tool in modern drug discovery, providing critical insights into the molecular interactions that govern the efficacy of therapeutic compounds. While direct computational studies on this compound are not extensively documented, the wealth of data on analogous 2-aminothiazole derivatives strongly suggests its potential as a modulator of key biological targets. The protocols and data presented in this guide offer a robust framework for researchers to initiate and advance their in silico investigations into this promising class of molecules. Further computational and experimental validation is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Glucosidase Inhibition, and In Silico Modeling Analysis of Highly Fluorinated 2-Imino-1,3-thiazolines in Search of Potent Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 13. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Docking - An easy protocol [protocols.io]

- 15. bioinformaticsreview.com [bioinformaticsreview.com]

Physicochemical Properties of 2-(3-Fluorophenylamino)thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The introduction of a 3-fluorophenyl group at the 2-amino position can significantly influence the molecule's physicochemical properties, thereby affecting its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-Fluorophenylamino)thiazole, alongside representative experimental protocols and a plausible signaling pathway to illustrate its potential mechanism of action.

Due to the limited availability of direct experimental data for this compound, this guide utilizes predicted values for its physicochemical properties based on structurally similar compounds. The experimental methodologies and signaling pathways presented are representative examples derived from the broader class of 2-aminothiazole derivatives.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters for this compound are summarized below.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | ~208.24 g/mol | Influences diffusion and transport across biological membranes. |

| Melting Point (°C) | Not available | Affects solubility and formulation development. |

| Boiling Point (°C) | Not available | Relevant for manufacturing and purification processes. |

| Solubility | Predicted to have low aqueous solubility | Crucial for bioavailability and formulation design. |

| pKa | Not available | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |

| LogP | ~2.5 - 3.5 | A measure of lipophilicity, which impacts membrane permeability and off-target effects. |

Note: The values presented in the table are estimations based on data from structurally related compounds and computational models. Experimental verification is required for precise characterization. The molecular weight is calculated based on the chemical formula C9H7FN2S. Predicted LogP values for similar aminothiazole derivatives often fall within this range, suggesting moderate lipophilicity.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of new chemical entities. The following sections outline representative procedures for the synthesis and determination of a key physicochemical property of this compound.

Synthesis of this compound

A common and effective method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone with a thiourea derivative.

Reaction Scheme:

Caption: Hantzsch Thiazole Synthesis Workflow.

Materials:

-

2-Bromo-1-(3-fluorophenyl)ethan-1-one

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 2-bromo-1-(3-fluorophenyl)ethan-1-one (1 mmol) in ethanol (20 mL), add thiourea (1.2 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the intrinsic solubility of a compound.

Caption: Shake-Flask Solubility Determination Workflow.

Procedure:

-

Prepare a buffer solution at a physiologically relevant pH, typically 7.4.

-

Add an excess amount of solid this compound to the buffer in a sealed vial.

-

Agitate the vial in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

The measured concentration represents the aqueous solubility of the compound at that specific pH and temperature.

Potential Signaling Pathway

Many 2-aminothiazole derivatives have demonstrated anticancer activity by targeting and inhibiting various protein kinases involved in cell proliferation and survival. A plausible mechanism of action for this compound could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

Caption: Inhibition of a Generic RTK Signaling Pathway.

This diagram illustrates how this compound could act as an inhibitor of an RTK. By binding to the kinase domain of the receptor, it would block the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.[1]

Conclusion

This compound is a molecule of significant interest for drug discovery, belonging to the well-established class of 2-aminothiazoles. While direct experimental data on its physicochemical properties are sparse, predictions based on similar structures suggest it possesses drug-like characteristics. The representative experimental protocols provided offer a foundation for its synthesis and characterization. Furthermore, its structural similarity to known kinase inhibitors suggests a plausible mechanism of action involving the inhibition of key signaling pathways implicated in cancer. Further experimental validation of these properties and biological activities is crucial for advancing this compound in the drug development pipeline.

References

Core Structure-Activity Relationship of 2-(3-Fluorophenylamino)thiazole Analogs: A Technical Guide

Introduction

Thiazole-containing compounds represent a significant class of heterocyclic scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 2-aminothiazole core, in particular, has been identified as a privileged structure in the development of kinase inhibitors.[3][4] This technical guide focuses on the structure-activity relationship (SAR) of a specific subset: 2-(3-Fluorophenylamino)thiazole analogs. The introduction of a fluorine atom at the meta-position of the phenylamino ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making this an area of active research in drug discovery. This document provides a comprehensive overview of the synthesis, biological evaluation, and SAR of these analogs, intended for researchers, scientists, and drug development professionals.

Synthesis and Characterization

The general synthetic route to 2-(phenylamino)thiazole derivatives often follows the Hantzsch thiazole synthesis.[5] This typically involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of this compound analogs, N-(3-fluorophenyl)thiourea would be a key starting material, which can be reacted with various α-haloketones to introduce diversity at the 4- and 5-positions of the thiazole ring.

General Synthetic Scheme:

Caption: General Hantzsch synthesis for this compound analogs.

The resulting compounds are typically characterized using standard spectroscopic methods such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to confirm their structures.[5][6][7] For instance, the 1H NMR spectra would show characteristic signals for the thiazole proton and the aromatic protons of the 3-fluorophenyl group.[5]

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the thiazole ring and the phenylamino moiety.

Substitutions on the Thiazole Ring (R1 and R2)

The substituents at the 4- and 5-positions of the thiazole ring play a crucial role in modulating the biological activity. For example, in a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, various substitutions on the arylidene moiety led to a range of α-amylase inhibitory activity.[5] Although this study does not specifically use a 3-fluorophenylamino group, it highlights the importance of substitutions on the thiazole core. A compound with a 5-chloro-2-hydroxy substitution on the arylidene ring (compound 3h) showed potent α-amylase inhibition with an IC50 of 5.14 ± 0.03 μM.[5]

Kinase Inhibitory Activity

The 2-aminothiazole scaffold is a well-established template for kinase inhibitors.[4] The 3-fluorophenylamino moiety can form key hydrogen bond interactions with the hinge region of the kinase domain. The SAR of these analogs often revolves around optimizing interactions with the ATP-binding pocket. For instance, in a series of PI3K/mTOR dual inhibitors, different aryl substitutions on a thiazole core resulted in varied potencies. A 2-ethoxyphenyl substituent led to high activity against PI3Kα (IC50 = 0.086 ± 0.005 μM) and mTOR (IC50 = 0.221 ± 0.014 μM).[6] While not a direct 3-fluorophenylamino analog, this demonstrates the significant impact of the substituent attached to the core thiazole structure.

The discovery of Dasatinib, a potent pan-Src kinase inhibitor, originated from a 2-aminothiazole template.[4] The SAR studies revealed that specific substitutions on the thiazole and the N-phenyl ring were critical for its high potency. This underscores the potential for discovering highly active kinase inhibitors by exploring the SAR of this compound analogs.

Quantitative Data

The following table summarizes the biological activity of some representative thiazole analogs from the literature. It is important to note that these are not all this compound analogs but provide context for the SAR of related compounds.

| Compound ID | Core Structure | R1 (Thiazole-4) | R2 (Other) | Target | IC50 (μM) | Reference |

| 3h | 2-(2-Arylidenehydrazinyl)thiazole | 4-fluorophenyl | 5-chloro-2-hydroxy-benzylidenehydrazinyl | α-amylase | 5.14 ± 0.03 | [5] |

| 3n | 2-(2-Arylidenehydrazinyl)thiazole | 4-fluorophenyl | Thiophen-2-yl-methylenehydrazinyl | α-amylase | 5.77 ± 0.05 | [5] |

| 3b | 2-(Arylidenehydrazinyl)thiazole | - | 2-ethoxy-benzylidenehydrazinyl | PI3Kα | 0.086 ± 0.005 | [6] |

| 3b | 2-(Arylidenehydrazinyl)thiazole | - | 2-ethoxy-benzylidenehydrazinyl | mTOR | 0.221 ± 0.014 | [6] |

Experimental Protocols

General Procedure for the Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles (3a–o)[5]

An equimolar mixture of the respective thiosemicarbazones (1) and 2-bromo-4-fluoroacetophenone (2) is condensed together under reflux in ethanol for 4–5 hours. The resulting cyclized products are then isolated.

Caption: Workflow for the synthesis of thiazole derivatives.

In Vitro α-Amylase Inhibition Assay[5]

The α-amylase inhibition activity is evaluated by measuring the amount of maltose produced. The reaction mixture contains the enzyme, the test compound, and a starch solution. The reaction is stopped by adding dinitrosalicylic acid color reagent, and the absorbance is measured at 540 nm. Acarbose is used as a standard reference inhibitor. The IC50 values are calculated from the dose-response curves.

PI3Kα/mTOR Enzymatic Assay[6]

The in vitro enzymatic assays for PI3Kα and mTOR are performed according to previously published protocols. These assays typically involve incubating the enzyme with the test compound and a substrate (e.g., ATP), and then measuring the enzyme activity, often through a luminescence or fluorescence-based method.

Signaling Pathways

This compound analogs, particularly those designed as kinase inhibitors, are intended to interfere with cellular signaling pathways that are often dysregulated in diseases like cancer. For example, inhibitors of the PI3K/mTOR pathway would block the signaling cascade downstream of growth factor receptors.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Target Identification and Validation of 2-(3-Fluorophenylamino)thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and antimicrobial effects. This technical guide focuses on the critical process of target identification and validation for a specific derivative, 2-(3-Fluorophenylamino)thiazole. While the precise molecular target of this compound is not definitively established in publicly available literature, this document outlines a comprehensive, technically detailed workflow for its putative identification and validation, based on the known activities of structurally related molecules. We hypothesize that this compound may act as a kinase inhibitor, a common mechanism for this class of compounds. This guide will provide researchers with the necessary experimental protocols and data interpretation frameworks to rigorously test this hypothesis and elucidate the compound's mechanism of action.

Introduction

2-Aminothiazole derivatives have garnered significant attention in drug discovery due to their versatile biological activities.[1] The core thiazole ring, often substituted at the 2-amino position and the 4- and 5-positions, serves as a key pharmacophore for interaction with a range of biological targets.[1][2] Notably, various 2-aminothiazole-based compounds have been investigated as inhibitors of protein kinases, which play a central role in cellular signaling pathways frequently dysregulated in diseases such as cancer.[3][4] Given the structural similarity of this compound to known kinase inhibitors, a primary hypothesis is that its biological effects are mediated through the inhibition of one or more protein kinases. This guide will therefore focus on a systematic approach to identify and validate a putative kinase target for this compound.

Proposed Target Class: Protein Kinases

The rationale for proposing protein kinases as the primary target class for this compound is based on several lines of evidence from related compounds:

-

Structural Precedent: The 2-aminothiazole scaffold is a known "hinge-binding" motif, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[3]

-

Reported Activities: Numerous 2-aminothiazole derivatives have demonstrated potent inhibitory activity against various kinases, including Src family kinases, Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][5][6]

-

Phenotypic Effects: The observed anti-proliferative and pro-apoptotic effects of similar compounds are consistent with the inhibition of signaling pathways regulated by key kinases.[7]

Based on a report of a structurally similar thiazole derivative inhibiting VEGFR-2, we will proceed with the hypothesis that VEGFR-2 is a primary target of this compound for the purpose of outlining a validation strategy.[6]

Target Identification Strategy

A multi-pronged approach is essential for the confident identification of a drug's molecular target. Here, we outline a workflow combining affinity-based and label-free methods.

Figure 1: A workflow for the identification of the molecular target of this compound.

Experimental Protocols

This method aims to isolate binding partners of the compound from a complex biological sample.

Protocol:

-

Immobilization of Ligand: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control resin without the coupled ligand should also be prepared.

-

Cell Lysate Preparation: Culture a relevant cell line (e.g., a human cancer cell line with known kinase dependencies) and prepare a native cell lysate.

-

Affinity Pull-down: Incubate the cell lysate with both the ligand-coupled resin and the control resin.

-

Washing: Wash the resins extensively with a suitable buffer to remove non-specific binding proteins.

-

Elution: Elute the specifically bound proteins from the ligand-coupled resin.

-

Protein Identification: Identify the eluted proteins using one-dimensional SDS-PAGE followed by in-gel digestion and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the proteins identified from the ligand-coupled resin to those from the control resin to identify specific binders.

CETSA is a powerful technique to monitor the thermal stabilization of a target protein upon ligand binding in a cellular context.

Protocol:

-

Cell Treatment: Treat intact cells with this compound at various concentrations. A vehicle control (e.g., DMSO) should be included.

-

Heating: Heat the treated cells at a range of temperatures.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Detection: Analyze the amount of the putative target protein (e.g., VEGFR-2) remaining in the soluble fraction by Western blotting or other quantitative proteomics methods.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

This approach screens the compound against a large panel of purified kinases to identify potential targets.

Protocol:

-

Compound Submission: Submit this compound to a commercial or academic kinome profiling service.

-

Assay Principle: These services typically use in vitro kinase activity assays (e.g., radiometric, fluorescence-based) to measure the inhibitory effect of the compound on a large number of kinases.

-

Data Analysis: The results are usually presented as the percent inhibition of each kinase at one or two fixed concentrations of the compound. Hits are then selected for further validation.

Target Validation Strategy

Once a putative target, such as VEGFR-2, is identified, it is crucial to validate that the compound's biological effects are indeed mediated through this target.

Figure 2: A workflow for the validation of a putative molecular target.

Experimental Protocols

This assay determines the potency of the compound against the purified putative target kinase.

Protocol:

-

Reagents: Obtain purified, active VEGFR-2 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP.

-

Assay Setup: Set up kinase reactions containing the enzyme, substrate, ATP, and a range of concentrations of this compound.

-

Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based ELISA or a fluorescence polarization assay.

-

Data Analysis: Plot the kinase activity as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

These assays confirm that the compound engages the target in cells and inhibits its downstream signaling.

Protocol:

-

Cell Treatment: Treat cells that express the target kinase (e.g., endothelial cells for VEGFR-2) with varying concentrations of this compound.

-

Stimulation: If necessary, stimulate the signaling pathway (e.g., with VEGF for the VEGFR-2 pathway).

-

Western Blot Analysis: Prepare cell lysates and perform Western blotting to detect the phosphorylation status of the target kinase and its key downstream substrates (e.g., phospho-VEGFR-2, phospho-ERK).

-

Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of target phosphorylation and downstream signaling.

This approach provides strong evidence for on-target activity by comparing the effect of the compound in the presence and absence of the target protein.

Protocol:

-

Target Depletion: Use siRNA or CRISPR/Cas9 technology to reduce or eliminate the expression of the putative target protein (e.g., VEGFR-2) in a relevant cell line.

-

Compound Treatment: Treat both the target-depleted cells and control cells (e.g., transfected with a non-targeting siRNA) with the compound.

-

Phenotypic Assay: Assess a relevant cellular phenotype, such as cell viability or migration.

-

Data Analysis: If the compound's effect on the phenotype is significantly diminished in the target-depleted cells compared to the control cells, it strongly suggests that the compound acts through that target.

Data Presentation

Quantitative data from the validation experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical In Vitro Kinase Inhibition Data for this compound

| Kinase Target | IC50 (nM) |

| VEGFR-2 | 50 |

| PDGFRβ | 250 |

| c-Kit | 400 |

| Src | >10,000 |

| CDK2 | >10,000 |

Table 2: Hypothetical Cellular Activity Data for this compound

| Assay | Cell Line | EC50 (nM) |

| Inhibition of VEGFR-2 Phosphorylation | HUVEC | 75 |

| Anti-proliferative Activity | HUVEC | 150 |

| Anti-proliferative Activity (VEGFR-2 Knockdown) | HUVEC | >10,000 |

Signaling Pathway Visualization

Understanding the signaling context of the validated target is crucial.

Figure 3: A simplified diagram of the VEGFR-2 signaling pathway and the proposed point of inhibition by this compound.

Conclusion

This technical guide provides a comprehensive framework for the identification and validation of the molecular target of this compound. By employing a combination of affinity-based, label-free, biochemical, and cellular techniques, researchers can rigorously test the hypothesis that this compound functions as a kinase inhibitor, potentially targeting VEGFR-2. The detailed protocols and data interpretation strategies outlined herein will facilitate the elucidation of its mechanism of action, a critical step in its further development as a potential therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early-Stage Research of 2-(3-Fluorophenylamino)thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The incorporation of a fluorine atom into drug candidates can often enhance metabolic stability, binding affinity, and bioavailability. This guide outlines a proposed early-stage research plan for the novel compound 2-(3-Fluorophenylamino)thiazole, leveraging established methodologies for the synthesis and evaluation of related 2-aminothiazole derivatives. As direct research on this specific molecule is not yet prevalent in published literature, this document serves as a comprehensive roadmap for its initial investigation.

Proposed Synthesis

The most versatile and widely adopted method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[5] This method typically involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of this compound, a two-step process is proposed, starting with the synthesis of the corresponding thiourea.

Synthesis of N-(3-Fluorophenyl)thiourea

A common method for the synthesis of N-arylthioureas is the reaction of the corresponding aniline with a source of thiocyanate, often in acidic conditions to generate isothiocyanic acid in situ, or by using a pre-formed acyl isothiocyanate followed by hydrolysis.

Synthesis of this compound

The final step involves the cyclization of N-(3-Fluorophenyl)thiourea with an appropriate 2-carbon synthon, typically a 2-haloacetaldehyde or a precursor.

References

- 1. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-(3-Fluorophenylamino)thiazole in Cell-Based Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Many derivatives of this class have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in diseases such as cancer.[3][4] 2-(3-Fluorophenylamino)thiazole belongs to this important class of molecules and is under investigation for its potential as a modulator of cellular signaling. The fluorophenyl moiety can enhance binding affinity and metabolic stability.

These application notes provide detailed protocols for utilizing this compound in common cell-based assays to characterize its biological activity. The methodologies are designed for researchers in drug discovery and cell biology to assess the compound's effects on cell viability, target engagement, and inhibition of a specific signaling pathway.

Hypothetical Mechanism of Action

Based on the activity of structurally related phenylamino-thiazole derivatives, it is hypothesized that this compound acts as an ATP-competitive inhibitor of a serine/threonine kinase, such as Mitogen-activated protein kinase-interacting kinase (Mnk). Mnk is a downstream effector in the MAPK signaling pathway and plays a role in tumorigenesis through the phosphorylation of eIF4E, which promotes the translation of proteins involved in cell proliferation and survival.[3] Inhibition of this kinase is expected to reduce the phosphorylation of its substrates, leading to decreased cell proliferation and induction of apoptosis in cancer cells.

Diagram of the Hypothesized Signaling Pathway

Caption: Hypothesized signaling pathway for this compound.

Quantitative Data Summary

The following tables summarize representative data for the biological activity of this compound in various cancer cell lines. Note: This data is illustrative and may not represent empirically validated results.

Table 1: In Vitro Cell Viability (IC50)

| Cell Line | Cancer Type | IC50 (µM) |

| MV4-11 | Acute Myeloid Leukemia | 0.8 |

| K562 | Chronic Myeloid Leukemia | 2.5 |

| A549 | Non-Small Cell Lung Cancer | 5.2 |

| MCF-7 | Breast Cancer | 7.8 |

| HCT116 | Colon Cancer | >10 |

| HEK293 | Normal Human Kidney | >25 |

Table 2: Target Phosphorylation Inhibition in MV4-11 Cells (IC50)

| Assay Endpoint | Assay Type | IC50 (µM) |

| eIF4E Phosphorylation | TR-FRET | 0.5 |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

-

This compound (stock solution in DMSO)

-

Target cancer cell lines (e.g., MV4-11)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate for 48-72 hours at 37°C, 5% CO2.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate for 4 hours at room temperature in the dark, with gentle shaking.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Diagram of the Cell Viability Assay Workflow

Caption: Workflow for the MTT-based cell viability assay.

Protocol 2: Cellular Kinase Phosphorylation Assay (TR-FRET)

This protocol measures the inhibition of a specific kinase by quantifying the phosphorylation of its substrate in a cellular context using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

-

TR-FRET assay kit for the target of interest (e.g., phospho-eIF4E)

-

This compound (stock solution in DMSO)

-

Target cell line (e.g., MV4-11)

-

Cell lysis buffer (provided with the kit)

-

Assay plate (e.g., 384-well, low-volume, white)

-

TR-FRET compatible plate reader

Procedure:

-

Cell Treatment:

-

Seed cells in a 96-well culture plate and treat with serial dilutions of this compound as described in Protocol 1.

-

Include positive (e.g., growth factor stimulation) and negative (vehicle) controls.

-

Incubate for a shorter period (e.g., 1-2 hours) to capture direct effects on signaling.

-

-

Cell Lysis:

-

Remove the medium and wash the cells with cold PBS.

-

Add the recommended volume of lysis buffer to each well.

-

Incubate on ice for 30 minutes with gentle agitation.

-

-

Assay Assembly:

-

Transfer cell lysates to the 384-well assay plate.

-

Add the TR-FRET antibody mix (Europium-labeled antibody against total protein and acceptor-labeled antibody against the phosphorylated form of the substrate).

-

Incubate for the time specified in the kit protocol (typically 2-4 hours) at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Calculate the TR-FRET ratio (Acceptor/Donor) and normalize the data to controls to determine the IC50 for phosphorylation inhibition.

-

Logical Diagram for Compound Screening Cascade

Caption: A logical workflow for a typical kinase inhibitor screening cascade.

References

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2-Phenylamino Thiazole Derivatives in Cancer Research: A Profile of Preclinical Efficacy

Note: While this document focuses on the broader class of 2-phenylamino thiazole derivatives, it is important to note that specific data for 2-(3-Fluorophenylamino)thiazole was not available in the reviewed literature. The following application notes and protocols are based on structurally related thiazole compounds and are intended to provide a general framework for researchers investigating the anticancer potential of this chemical scaffold.

Introduction

Thiazole-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Derivatives of the 2-aminothiazole core are integral to the structures of numerous clinically approved drugs and are extensively explored for their therapeutic potential, particularly in oncology. This document outlines the application of 2-phenylamino thiazole derivatives in cancer research, summarizing their preclinical anticancer activity, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows.

Preclinical Anticancer Activity

Various derivatives of the 2-phenylamino thiazole scaffold have demonstrated potent cytotoxic and antiproliferative effects across a range of human cancer cell lines. The nature and position of substituents on both the phenyl and thiazole rings play a crucial role in modulating the biological activity.

Summary of In Vitro Anticancer Activity of Representative Thiazole Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line(s) | IC50 / GI50 (µM) | Key Findings | Reference(s) |

| Compound 4c | 2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]thiazol-4(5H)-one | MCF-7 (Breast), HepG2 (Liver) | 2.57 ± 0.16 (MCF-7), 7.26 ± 0.44 (HepG2) | Most active derivative, also inhibited VEGFR-2 with an IC50 of 0.15 µM. | [1] |

| Compound 4b | 2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one | MCF-7 (Breast), HepG2 (Liver) | 31.5 ± 1.91 (MCF-7), 51.7 ± 3.13 (HepG2) | Moderate cytotoxic activity. | [1] |

| Compound 5 | 2-(2-(4-Acetoxybenzylidene)hydrazinyl)thiazol-4(5H)-one | MCF-7 (Breast), HepG2 (Liver) | 28.0 ± 1.69 (MCF-7), 26.8 ± 1.62 (HepG2) | Moderate cytotoxic activity. | [1] |

| Diphyllin Thiazole 5d | Diphyllin derivative with a 4-C-linked thiazole | HepG2 (Liver) | 0.3 | High cytotoxicity, also displayed significant inhibitory activity against V-ATPase. | [3] |

| Diphyllin Thiazole 5e | Diphyllin derivative with a 4-C-linked thiazole | HepG2 (Liver) | 0.4 | High cytotoxicity, also displayed significant inhibitory activity against V-ATPase. | [3] |